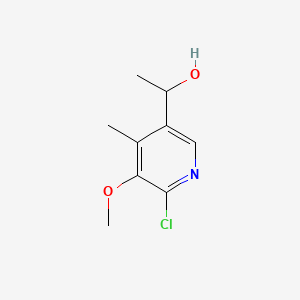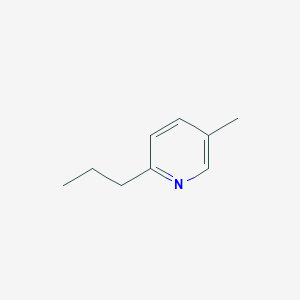
5-Methyl-2-propylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-METHYL-2-PROPYL-PYRIDINE is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This compound is known for its unique structural features, which include a methyl group at the 5-position and a propyl group at the 2-position of the pyridine ring. These structural modifications impart distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-PROPYL-PYRIDINE can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylpyridine with propyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 2-methylpyridine, followed by the addition of a propyl halide to introduce the propyl group at the 2-position.
Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-propyl-3-methyl-1,3-butadiene with ammonia or primary amines under high-temperature conditions can lead to the formation of 5-METHYL-2-PROPYL-PYRIDINE.
Industrial Production Methods
In industrial settings, the production of 5-METHYL-2-PROPYL-PYRIDINE often involves continuous flow processes to ensure high yields and purity. Catalytic methods, such as the use of transition metal catalysts, can enhance the efficiency of the synthesis. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反应分析
Types of Reactions
5-METHYL-2-PROPYL-PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can occur at the 3- and 4-positions of the pyridine ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学研究应用
5-METHYL-2-PROPYL-PYRIDINE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 5-METHYL-2-PROPYL-PYRIDINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
2-METHYL-5-PROPYL-PYRIDINE: Similar structure but with different substitution pattern.
3-METHYL-2-PROPYL-PYRIDINE: Another isomer with variations in the position of substituents.
4-METHYL-2-PROPYL-PYRIDINE: Differently substituted pyridine with potential differences in reactivity and properties.
Uniqueness
5-METHYL-2-PROPYL-PYRIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its reactivity and interactions with other molecules can differ significantly from its isomers, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
18113-79-6 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC 名称 |
5-methyl-2-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-6-5-8(2)7-10-9/h5-7H,3-4H2,1-2H3 |
InChI 键 |
DRQKJCKPTOWTOG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



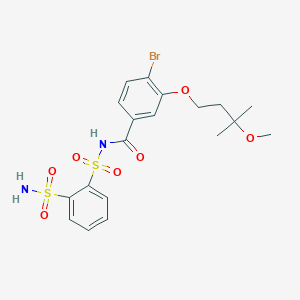
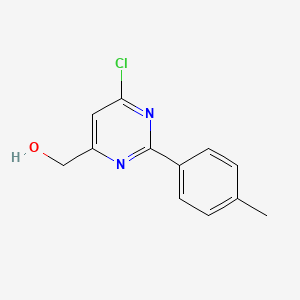
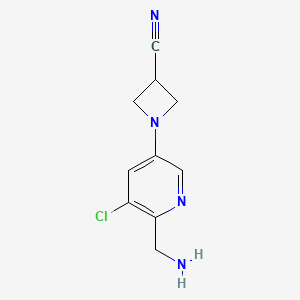
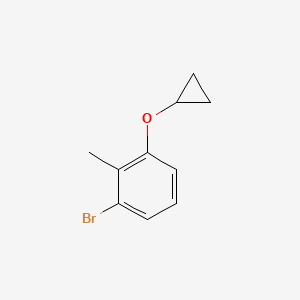
![2,5-Dichloro-N-[2-(dimethylphosphinyl)-3,4-dimethylphenyl]-4-pyrimidinamine](/img/structure/B13932727.png)
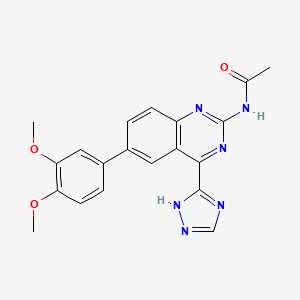
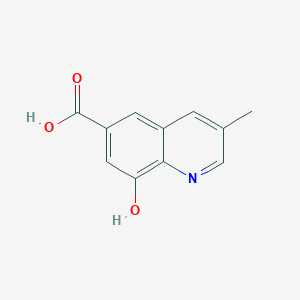
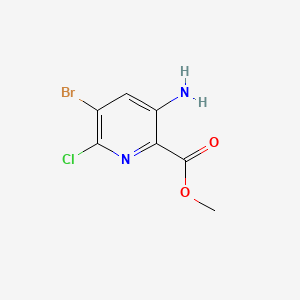
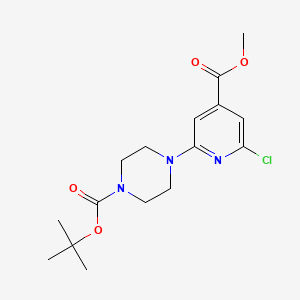
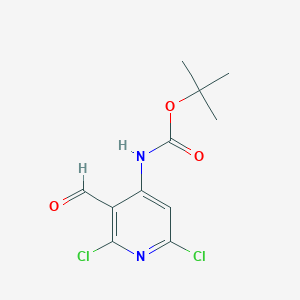
![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)
